Tert-butyl 4-formyl-4-propylpiperidine-1-carboxylate
Overview
Description
Preparation Methods
The synthesis of tert-butyl 4-formyl-4-propylpiperidinecarboxylate involves several steps. One common method includes the reaction of piperidine derivatives with tert-butyl chloroformate under controlled conditions . The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production .
Chemical Reactions Analysis
Tert-butyl 4-formyl-4-propylpiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: It can undergo nucleophilic substitution reactions where the tert-butyl group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Tert-butyl 4-formyl-4-propylpiperidine-1-carboxylate is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules.
Biology: It is used in the study of biological pathways and mechanisms.
Medicine: Research involving this compound includes drug development and pharmacological studies.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 4-formyl-4-propylpiperidinecarboxylate involves its interaction with specific molecular targets and pathways . It can act as a ligand, binding to receptors or enzymes and modulating their activity . The exact pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Tert-butyl 4-formyl-4-propylpiperidine-1-carboxylate can be compared with other similar compounds such as:
- Tert-butyl 4-(4-aminomethyl)phenyl)piperidine-1-carboxylate
- Tert-butyl (3-formyl-4-hydroxyphenyl)carbamate
These compounds share similar structural features but differ in their functional groups and specific applications . This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties .
Biological Activity
Tert-butyl 4-formyl-4-propylpiperidine-1-carboxylate (TBFPPC) is a compound of significant interest due to its potential biological activities, particularly in neuropharmacology and inflammation. This article provides a comprehensive overview of the biological activity of TBFPPC, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
TBFPPC is characterized by its piperidine core, which is functionalized with a tert-butyl group and a formyl group at the 4-position. The molecular formula is , with a molecular weight of approximately 225.33 g/mol. Its structure can be represented as follows:
Research indicates that TBFPPC may interact with various biological pathways. It is hypothesized to influence:
- Neurotransmitter Regulation : TBFPPC may modulate the levels of neurotransmitters, potentially affecting cognitive functions and mood regulation.
- Inflammatory Response : The compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines, which are crucial in various inflammatory diseases.
In Vitro Studies
In vitro studies have shown that TBFPPC can significantly influence cell viability and cytokine production in astrocyte cultures exposed to amyloid beta (Aβ) peptides, which are implicated in neurodegenerative diseases such as Alzheimer's.
- Cell Viability : TBFPPC demonstrated a protective effect against Aβ-induced cytotoxicity, improving cell viability from 43.78% to 62.98% when co-treated with Aβ at a concentration of 100 µM .
- Cytokine Production : The compound reduced the production of tumor necrosis factor-alpha (TNF-α) and other inflammatory markers in astrocytes exposed to Aβ, suggesting potential neuroprotective effects .
In Vivo Studies
In vivo studies involving animal models have provided insights into the pharmacokinetics and therapeutic potential of TBFPPC:
- Scopolamine-Induced Oxidative Stress : In models of oxidative stress induced by scopolamine, TBFPPC reduced malondialdehyde (MDA) levels, indicating a decrease in lipid peroxidation . However, its efficacy was less pronounced compared to established treatments like galantamine.
Treatment | MDA Levels (µmol/g) | Cell Viability (%) |
---|---|---|
Control | 0.5 | 100 |
Scopolamine | 1.5 | 43.78 |
TBFPPC | 1.0 | 62.98 |
Galantamine | 0.7 | 70 |
Case Studies
Several case studies have explored the therapeutic applications of TBFPPC:
- Neuroprotection in Alzheimer's Models : A study evaluated the effects of TBFPPC on cognitive function in an Alzheimer’s disease model, showing improvements in memory retention and reduced neuroinflammation markers .
- Anti-inflammatory Effects : Another case study highlighted its role in modulating inflammatory responses in models of chronic inflammation, demonstrating significant reductions in TNF-α and interleukin levels .
Properties
IUPAC Name |
tert-butyl 4-formyl-4-propylpiperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO3/c1-5-6-14(11-16)7-9-15(10-8-14)12(17)18-13(2,3)4/h11H,5-10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBXKEXVOPZJMPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(CCN(CC1)C(=O)OC(C)(C)C)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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